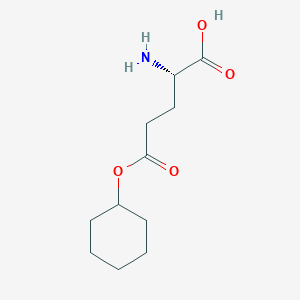

H-Glu(OcHex)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYMWKYNCWQUOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Glu(OcHex)-OH physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of H-Glu(OcHex)-OH For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as L-Glutamic acid γ-cyclohexyl ester. The information herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | [1] |

| Synonyms | L-Glu(OcHex)-OH, L-Glutamic acid 5-cyclohexyl ester | [2] |

| CAS Number | 112471-82-6 | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White powder | [2][] |

| Melting Point | 158.0 - 164.0 °C | [2] |

| Optical Rotation | [α]²⁰D = +9.0 ± 2º (c=1 in H₂O) | [2] |

| Solubility | Soluble in Water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [2][4] |

| pKa (α-carboxyl) | ~2.19 (estimated) | [5][6] |

| pKa (α-amino) | ~9.67 (estimated) | [5][6] |

Ionization States and Structure

The ionization state of this compound is pH-dependent due to its ionizable α-carboxyl and α-amino groups. Understanding these states is critical for predicting its solubility, reactivity, and interaction with biological systems at different physiological pH values.

Caption: Ionization states of this compound at different pH ranges.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard Mel-Temp apparatus.[7][8]

Apparatus:

-

Mel-Temp apparatus or equivalent

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently grind it using a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the packed sample height is 2-3 mm.[7][9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[10]

-

Accurate Determination: Insert a new sample. Heat rapidly to about 15-20 °C below the anticipated melting point.[7]

-

Measurement: Decrease the heating rate to 1-2 °C per minute.[8] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated waste container.[7]

Specific Optical Rotation Measurement

This protocol outlines the measurement of specific optical rotation using a polarimeter, adhering to USP <781> guidelines.[11][12]

Apparatus:

-

Polarimeter (calibrated)

-

Polarimeter cell (1.0 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Solvent (e.g., deionized water)

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a standard solution (e.g., sucrose).[13]

-

Solution Preparation: Accurately weigh approximately 100 mg of this compound. Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in the specified solvent (water) and fill to the mark. Mix thoroughly. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent (water). Place it in the polarimeter and record the reading as the blank (α_blank).

-

Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α_obs). All measurements should be performed at a specified temperature (e.g., 20 °C) and wavelength (e.g., Sodium D-line, 589 nm).[12]

-

Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = (100 × α) / (l × c) Where:

-

α = corrected observed rotation (α_obs - α_blank)

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/100 mL

-

T = temperature in °C

-

λ = wavelength of light in nm

-

Solubility Determination (Qualitative)

This protocol provides a general method for qualitatively assessing the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

-

Solvents of interest (e.g., Water, Ethanol, DMSO)

Procedure:

-

Sample Preparation: Add a small, pre-weighed amount of this compound (e.g., 2-5 mg) to a clean, dry test tube.[14]

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.[14]

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates that the compound is soluble under these conditions. A cloudy or hazy suspension or the presence of undissolved solid indicates partial solubility or insolubility.[15]

-

Heating/Sonication (Optional): If the compound is not fully dissolved, gentle warming or sonication may be applied to aid dissolution. Note any changes upon cooling back to room temperature, as precipitation may occur.

-

Documentation: Record the results for each solvent, noting whether the compound was soluble, partially soluble, or insoluble.

pKa Determination (Acid-Base Titration)

This protocol describes the determination of pKa values by titrating the amino acid derivative with a strong base and monitoring the pH.[16][17]

Apparatus:

-

pH meter with an electrode (calibrated)

-

Burette (25 or 50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker (e.g., 20 mL). If necessary, add a small, precise amount of 0.1 M HCl to ensure the starting pH is low (e.g., below pH 2) so that both ionizable groups are fully protonated.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

-

Titration: Begin stirring the solution. Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL).[16] After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue the titration until the pH reaches approximately 11-12.

-

Data Analysis:

-

Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.

-

The curve will show two equivalence points (steep inflection points).

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flatter parts of the curve). The first midpoint (pKa₁) is halfway to the first equivalence point, and the second midpoint (pKa₂) is halfway between the first and second equivalence points.[18]

-

Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.

-

References

- 1. This compound | C11H19NO4 | CID 14283856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. L-Glutamic acid 5-cyclohexyl ester | 112471-82-6 [chemicalbook.com]

- 5. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. â©781⪠Optical Rotation [doi.usp.org]

- 12. uspbpep.com [uspbpep.com]

- 13. drugfuture.com [drugfuture.com]

- 14. sciencevivid.com [sciencevivid.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

H-Glu(OcHex)-OH: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of H-Glu(OcHex)-OH based on fundamental chemical principles and established analytical methodologies. Due to the limited availability of public-domain quantitative data, the solubility and stability results presented herein are illustrative and hypothetical. These are intended to serve as a practical guide for experimental design.

Introduction

This compound, or L-Glutamic acid γ-cyclohexyl ester, is an ester derivative of L-glutamic acid. The introduction of a cyclohexyl moiety enhances its lipophilicity compared to the parent amino acid, making it a valuable building block in peptide synthesis and a candidate for various applications in pharmaceutical and biochemical research.[1][2] Its modified structure suggests altered physicochemical properties, including solubility and stability, which are critical parameters for its effective use in drug development and other scientific applications. This guide provides an in-depth analysis of its expected solubility and stability profiles, complete with detailed experimental protocols for validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | L-Glu(OcHex)-OH, L-Glutamic acid 5-cyclohexyl ester | [1][2] |

| CAS Number | 112471-82-6 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 158.0-164.0 ºC | [1] |

| Storage Conditions | Store at 0-8 °C | [1][2] |

Solubility Profile

The esterification of the gamma-carboxyl group with a cyclohexyl ring is expected to increase the hydrophobicity of this compound relative to L-glutamic acid. This structural modification will likely decrease its solubility in aqueous media while increasing its solubility in organic solvents. A hypothetical solubility profile is presented in Table 2.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | 5 - 10 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 8 - 15 |

| Methanol | Polar Protic | 20 - 30 |

| Ethanol | Polar Protic | 15 - 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Non-Polar | < 1 |

| Hexane | Non-Polar | < 0.1 |

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as for its application in multi-step chemical syntheses. The primary degradation pathways are anticipated to be hydrolysis of the cyclohexyl ester and potential reactions involving the free amine and carboxylic acid groups. A forced degradation study is essential to elucidate these pathways. Table 3 presents hypothetical results from such a study.

Table 3: Hypothetical Stability Data for this compound from a Forced Degradation Study

| Stress Condition | Time | Temperature | % Degradation | Major Degradants |

| 0.1 M HCl | 24 h | 60°C | ~15% | L-Glutamic acid, Cyclohexanol |

| 0.1 M NaOH | 8 h | 40°C | ~25% | L-Glutamic acid, Cyclohexanol |

| 3% H₂O₂ | 24 h | 25°C | ~5% | Oxidized byproducts |

| Thermal (Solid) | 48 h | 80°C | < 2% | Minimal degradation |

| Photolytic (Solid, ICH Q1B) | 7 days | 25°C | < 1% | Minimal degradation |

Experimental Protocols

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the concentration of this compound in the original supernatant based on a standard curve.

-

Express the solubility in mg/mL.

-

Protocol for Forced Degradation Study

Objective: To identify the potential degradation pathways and establish a stability-indicating analytical method for this compound.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 40°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Expose the solid this compound to 80°C.

-

Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and water/formic acid.

-

Use a photodiode array (PDA) detector to identify peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

Visualizations

Hypothetical Degradation Pathway

The primary degradation route in aqueous acidic or basic conditions is expected to be the hydrolysis of the ester bond.

Caption: Plausible hydrolytic degradation of this compound.

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

References

L-Glutamic Acid γ-Cyclohexyl Ester in Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties. Among these, L-Glutamic acid γ-cyclohexyl ester stands out as a versatile building block. This technical guide provides an in-depth exploration of the role of this modified amino acid in peptide synthesis and function. We will delve into its primary application as a side-chain protecting group, its influence on the physicochemical properties of peptides, and its potential to modulate biological activity. This document consolidates available data, presents detailed experimental protocols for its use in solid-phase peptide synthesis, and visualizes key workflows and signaling concepts to aid researchers in leveraging this compound for the development of novel peptide-based therapeutics.

Core Function: A Lipophilic Protecting Group for Solid-Phase Peptide Synthesis

The principal role of L-Glutamic acid γ-cyclohexyl ester in peptide chemistry is to serve as a protecting group for the γ-carboxyl group of glutamic acid during solid-phase peptide synthesis (SPPS).[1][2] The cyclohexyl ester provides steric hindrance, preventing the reactive side-chain carboxylate from participating in unwanted side reactions during peptide chain elongation. This is particularly crucial in Fmoc-based SPPS, where the repetitive cycles of deprotection and coupling require robust and orthogonal protection strategies.[3]

The cyclohexyl moiety imparts a significant increase in lipophilicity to the glutamic acid residue. This enhanced hydrophobicity can be advantageous in several ways:

-

Improved Solubility: The protected amino acid monomer, Fmoc-L-Glu(OChx)-OH, often exhibits improved solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (DCM).[4]

-

Enhanced Peptide Solubility: During the synthesis of long or hydrophobic peptide sequences, the presence of cyclohexyl groups can help to disrupt aggregation and improve the solubility of the growing peptide chain on the solid support.

-

Modulation of Final Peptide Properties: The increased lipophilicity can influence the overall physicochemical properties of the final peptide, potentially enhancing its ability to cross cell membranes and improving its bioavailability.[5]

Quantitative Data Summary

Direct quantitative data comparing the effects of L-Glutamic acid γ-cyclohexyl ester on peptide properties to the unmodified peptide is limited in publicly available literature. However, by drawing parallels from studies on similar modifications, such as the γ-benzyl ester of glutamic acid and the incorporation of other cyclohexyl-containing amino acids, we can infer the likely impact. The following tables summarize expected trends and provide a framework for experimental design.

Table 1: Predicted Impact on Receptor Binding Affinity

| Peptide Analog | Receptor Target | Assay Type | Predicted IC50/Ki Change vs. Unmodified Peptide | Rationale & References |

| Peptide-Glu(OChx) | GPCRs (e.g., NK-1, Opioid) | Radioligand Binding | Variable: Potential for slight decrease or no significant change | The bulky, non-polar cyclohexyl group may introduce steric hindrance at the binding site. However, studies on Substance P analogs with γ-benzyl ester modifications showed equipotent activity to the native peptide, suggesting the receptor pocket can accommodate such groups.[6] |

| Peptide-Glu(OChx) | Ion Channels | Electrophysiology | Likely decrease in potency | The introduction of a hydrophobic group may disrupt critical electrostatic interactions with the channel pore. |

Table 2: Predicted Impact on Enzymatic Stability

| Peptide Analog | Enzyme | Assay Type | Predicted Half-life (t½) Change vs. Unmodified Peptide | Rationale & References |

| Peptide-Glu(OChx) | Trypsin, Chymotrypsin | In vitro degradation assay | Significant increase | The bulky cyclohexyl group can sterically hinder the approach of proteases to the peptide backbone, reducing the rate of enzymatic cleavage. This is a common strategy to improve peptide stability.[7] |

| Peptide-Glu(OChx) | Serum Proteases | In vitro plasma stability assay | Moderate to significant increase | Similar to the effect observed with specific proteases, the modification is expected to confer resistance to a broader range of serum endo- and exopeptidases. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Glu(OChx)-OH

This protocol outlines the manual synthesis of a peptide containing an L-Glutamic acid γ-cyclohexyl ester residue on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Glu(OChx)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Fmoc-L-Glu(OChx)-OH):

-

In a separate vial, dissolve Fmoc-L-Glu(OChx)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of a peptide containing L-Glutamic acid γ-cyclohexyl ester in the presence of a specific protease.

Materials:

-

Purified peptide (with and without the Glu(OChx) modification)

-

Protease of interest (e.g., Trypsin, Chymotrypsin)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.

-

Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add the peptide solution to the assay buffer to achieve the final desired concentration.

-

Pre-incubate the tube at 37°C for 5 minutes.

-

Initiate the reaction by adding the protease solution.

-

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis:

-

Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact peptide at each time point.

-

Identify the degradation products by mass spectrometry to determine the cleavage sites.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Compare the half-life of the modified peptide to the unmodified control.

-

Visualizations

Experimental Workflows

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Enzymatic Stability Assay Workflow.

Signaling Pathway

While specific signaling pathways directly modulated by peptides containing L-Glutamic acid γ-cyclohexyl ester are not yet well-defined, we can hypothesize their involvement based on analogs. For instance, Substance P, a neuropeptide, activates the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). Analogs with modified glutamic acid residues have been shown to retain activity at this receptor.[6]

Caption: Hypothesized NK-1 Receptor Signaling Pathway.

Conclusion

L-Glutamic acid γ-cyclohexyl ester is a valuable tool for peptide chemists and drug developers. Its primary function as a lipophilic protecting group facilitates the synthesis of complex peptides. While direct quantitative data on its impact on biological activity is still emerging, the principles of medicinal chemistry suggest that the introduction of the cyclohexyl moiety can significantly enhance enzymatic stability and modulate the pharmacokinetic profile of a peptide. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in the design and synthesis of next-generation peptide therapeutics. Further studies are warranted to fully elucidate the structure-activity relationships of peptides incorporating this modification.

References

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of substance P C-terminal hexapeptide and heptapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Enhancing Peptide Lipophilicity for Improved Drug Delivery: A Technical Guide to H-Glu(OcHex)-OH

The therapeutic potential of peptides is often hindered by their inherently low lipophilicity, which can lead to poor membrane permeability, rapid clearance, and limited oral bioavailability. A key strategy to overcome these limitations is the chemical modification of peptides to increase their lipophilic character. The incorporation of non-canonical amino acids with hydrophobic side chains is a particularly effective approach. This guide provides an in-depth exploration of L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH), a modified amino acid designed to enhance the lipophilicity of peptides for researchers, scientists, and professionals in drug development.

The Physicochemical Advantage of this compound

This compound is an analogue of glutamic acid where the side-chain carboxylic acid is esterified with a cyclohexyl group. This modification replaces a polar, ionizable group with a bulky, nonpolar aliphatic ring, significantly increasing the hydrophobicity of the amino acid.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | PubChem[1] |

| Molecular Weight | 229.27 g/mol | PubChem[1] |

| XLogP3 | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The negative XLogP3 value may seem counterintuitive; however, this is a calculated value for the free amino acid which has a free amino and carboxylic acid group. When incorporated into a peptide chain, the impact of the highly lipophilic cyclohexyl side chain becomes more pronounced. The lipophilicity of an amino acid side chain is a critical factor in the overall lipophilicity of a peptide.[2][3]

Strategic Incorporation of this compound into Peptides

The introduction of this compound into a peptide sequence is a strategic decision to enhance its ability to interact with lipid membranes and hydrophobic pockets in target receptors.[4] This modification can lead to improved cell permeability and shielding of the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life.[4][5][6]

The following diagram illustrates the conceptual approach of modifying a peptide with this compound to improve its pharmacokinetic profile.

Caption: Conceptual workflow for enhancing peptide properties.

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The amino acid is used in its N-terminally protected form, most commonly as Fmoc-L-Glu(OcHex)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the major steps in an SPPS cycle for incorporating an amino acid like Fmoc-L-Glu(OcHex)-OH.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Detailed Protocol for Fmoc-L-Glu(OcHex)-OH Incorporation

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Glu(OcHex)-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar uronium salt.[7]

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Fmoc-L-Glu(OcHex)-OH):

-

In a separate vial, dissolve Fmoc-L-Glu(OcHex)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling (a negative test is indicated by a yellow color). If the test is positive (blue), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Quantifying the Increase in Lipophilicity

The effect of incorporating this compound on peptide lipophilicity is quantified by measuring the partition coefficient (logP) or distribution coefficient (logD).

Experimental Determination of logD7.4

The shake-flask method is the gold standard for determining logP/logD values.[7][8]

Materials:

-

n-Octanol (pre-saturated with phosphate buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

The purified peptide

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation: Prepare a stock solution of the peptide in the phosphate buffer.

-

Partitioning:

-

Add equal volumes of the peptide solution and pre-saturated n-octanol to a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the peptide in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the logD7.4 using the following formula: logD7.4 = log ( [Peptide]octanol / [Peptide]aqueous )

The following workflow illustrates the experimental process for determining the lipophilicity of the modified peptide.

Caption: Workflow for experimental lipophilicity determination.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the lipophilicity of peptide-based drug candidates. The replacement of the polar side-chain carboxyl group of glutamic acid with a nonpolar cyclohexyl ester moiety can significantly alter the physicochemical properties of a peptide, potentially leading to improved membrane permeability, increased metabolic stability, and a more favorable pharmacokinetic profile. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of peptides modified with this compound, enabling researchers to explore its utility in the rational design of next-generation peptide therapeutics.

References

- 1. This compound | C11H19NO4 | CID 14283856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 3. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]

- 6. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]

- 7. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

The Pivotal Role of H-Glu(OcHex)-OH in Pioneering Neurological Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate landscape of neuropharmacology, the modulation of glutamate receptors stands as a cornerstone for the development of novel therapeutics targeting a spectrum of neurological disorders. Within this domain, the synthetic amino acid derivative H-Glu(OcHex)-OH, or L-Glutamic acid γ-cyclohexyl ester, has emerged as a critical building block. Its unique physicochemical properties, conferred by the cyclohexyl ester moiety, offer distinct advantages in the design of peptide-based and small molecule drug candidates with enhanced metabolic stability and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the role of this compound in drug discovery and development, consolidating available data, outlining experimental protocols, and visualizing key concepts.

Core Concepts: The Strategic Advantage of the Cyclohexyl Ester

L-Glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are implicated in numerous physiological and pathological processes. The modification of the gamma-carboxyl group of glutamic acid with a cyclohexyl ester in this compound imparts increased lipophilicity to the molecule. This chemical alteration is a strategic design element in medicinal chemistry for several key reasons:

-

Enhanced Membrane Permeability: The increased lipophilicity can facilitate the passage of drug candidates across biological membranes, including the formidable blood-brain barrier, which is a critical hurdle in the development of CNS-active drugs.

-

Improved Bioavailability: By masking a polar carboxylic acid group, the cyclohexyl ester can enhance the oral bioavailability of peptide-based therapeutics.[1]

-

Metabolic Stability: The ester linkage can be designed to be stable in plasma but susceptible to hydrolysis by intracellular esterases, allowing for the targeted release of the active glutamic acid moiety within the CNS.

-

Conformational Constraint: In peptide synthesis, the incorporation of this compound can introduce conformational constraints, which can be crucial for optimizing the binding affinity and selectivity of the peptide for its target receptor.[]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a variety of potential therapeutic agents, primarily in the realm of neurological disorders. Its utility is most pronounced in the construction of peptide-based drugs and peptidomimetics.

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[] It is typically used in its Nα-protected forms, such as Fmoc-Glu(OcHex)-OH or Boc-Glu(OcHex)-OH. The cyclohexyl ester acts as a stable protecting group for the side-chain carboxylate during peptide elongation, preventing unwanted side reactions.

Logical Workflow for Peptide Synthesis:

Neuroprotective Peptides

A significant area of investigation is the development of neuroprotective peptides that can mitigate neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. While specific examples of clinically advanced peptides containing this compound are not yet prominent in publicly available literature, the rationale for its inclusion in such peptides is strong. For instance, analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE) have been synthesized and evaluated for their neuroprotective effects.[3] The substitution of glutamic acid with this compound in such peptides could enhance their therapeutic potential by improving their pharmacokinetic profile.

Experimental Protocols

While detailed protocols for specific drug candidates are proprietary, general methodologies for the incorporation of this compound into peptides and for the evaluation of their biological activity can be outlined based on standard laboratory practices.

Protocol 1: Solid-Phase Synthesis of a Model Tripeptide (e.g., Ala-Glu(OcHex)-Gly)

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Glu(OcHex)-OH, Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Gly):

-

Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF (5x) and DCM (3x).

-

Couple Fmoc-Gly-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

-

Confirm completion of the reaction using a Kaiser test.

-

-

Second Amino Acid Coupling (Glu(OcHex)):

-

Deprotect the resin with 20% piperidine in DMF.

-

Wash the resin as in step 2.

-

Couple Fmoc-Glu(OcHex)-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

-

Perform a Kaiser test.

-

-

Third Amino Acid Coupling (Ala):

-

Deprotect the resin with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

-

Perform a Kaiser test.

-

-

Final Deprotection: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the ability of a peptide containing Glu(OcHex) to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glutamate solution

-

Test peptide containing Glu(OcHex)

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Cell Culture: Plate neurons at an appropriate density in 96-well plates and allow them to differentiate.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test peptide for 24 hours.

-

Include a vehicle control group.

-

-

Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 100 µM) to the wells (except for the negative control) and incubate for 24 hours.

-

Viability Assessment:

-

Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

-

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test peptide compared to the glutamate-only treated group.

Signaling Pathway Analysis in Neuroprotection:

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as binding affinities (Kd, Ki) or in vivo efficacy data (ED50), for specific drug candidates containing the this compound moiety. This is likely due to the proprietary nature of drug development programs. However, the qualitative advantages conferred by the cyclohexyl ester group are well-recognized in the field. The table below summarizes the conceptual contribution of this moiety to key drug-like properties.

| Property | Standard Glutamic Acid Moiety | This compound Moiety | Rationale |

| Lipophilicity (logP) | Low | High | The non-polar cyclohexyl group significantly increases lipophilicity. |

| Blood-Brain Barrier Permeability | Low | Potentially High | Increased lipophilicity can enhance passive diffusion across the BBB. |

| Metabolic Stability (vs. peptidases) | Moderate | Potentially High | The ester may sterically hinder peptidase activity near the C-terminus. |

| Oral Bioavailability | Low | Potentially Improved | Masking the polar carboxyl group can improve absorption from the GI tract. |

Future Directions and Conclusion

This compound represents a valuable and strategically important building block in the medicinal chemist's toolbox for the design of novel therapeutics, particularly for neurological disorders. While its primary role to date has been in the synthesis of peptides with improved pharmacokinetic properties, its potential for incorporation into small molecule glutamate receptor modulators remains an area ripe for exploration. Future research will likely focus on the development and pharmacological characterization of specific drug candidates containing this moiety, with the aim of translating its theoretical advantages into tangible clinical benefits. The continued exploration of structure-activity relationships of peptides and small molecules incorporating this compound will be crucial in unlocking its full therapeutic potential.

Logical Framework for Drug Discovery with this compound:

References

An In-depth Technical Guide to the Prospective Applications of H-Glu(OcHex)-OH in Neuroscience Research

Disclaimer: Direct experimental data on the biological activity and specific applications of H-Glu(OcHex)-OH in neuroscience research is limited in publicly available scientific literature. This guide is therefore based on the established roles of analogous L-glutamic acid derivatives, particularly those with ester modifications that enhance lipophilicity. The cyclohexyloxy (OcHex) ester functional group is known in medicinal chemistry to increase the bioavailability of drugs, suggesting that this compound may act as a more CNS-penetrant prodrug of L-glutamic acid. The following information is an extrapolation based on the properties of similar compounds and general principles of glutamatergic neuroscience.

Introduction

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory. However, its therapeutic and experimental utility is hampered by its poor ability to cross the blood-brain barrier (BBB). Chemical modification of the glutamate molecule, such as esterification of one of its carboxylic acid groups, is a common strategy to increase its lipophilicity and facilitate its entry into the brain. This compound, or L-Glutamic acid γ-cyclohexyl ester, is one such derivative.[1] The presence of the bulky and lipophilic cyclohexyloxy group is hypothesized to enhance its passive diffusion across the BBB, where it would subsequently be hydrolyzed by endogenous esterases to release L-glutamic acid. This technical guide will explore the potential applications of this compound in neuroscience research, drawing parallels from studies on similar glutamate analogs.

Potential Applications in Neuroscience Research

Given its likely role as a CNS-penetrant glutamate prodrug, this compound could be a valuable tool for in vivo studies requiring the elevation of extracellular glutamate levels. Potential research applications include:

-

Modeling Excitotoxicity and Neurodegenerative Diseases: A key pathological mechanism in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease is glutamate-mediated excitotoxicity.[2] Systemic or localized administration of this compound in animal models could be used to induce and study the mechanisms of excitotoxic neuronal death.

-

Investigating Synaptic Plasticity, Learning, and Memory: Glutamate is central to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3] this compound could be employed to investigate how sustained elevations in glutamate levels affect these processes and influence cognitive function in behavioral paradigms.

-

Studying Glutamate Homeostasis and Receptor Function: By providing a controlled release of glutamate in the CNS, this compound can be used to study the dynamics of glutamate uptake and clearance by astrocytes and neurons, as well as the response of various glutamate receptor subtypes (NMDA, AMPA, and kainate receptors) to prolonged activation.

-

Screening of Neuroprotective Compounds: In models of excitotoxicity induced by this compound, researchers can screen for the efficacy of novel neuroprotective agents that aim to block downstream signaling pathways of glutamate receptor overactivation.

Quantitative Data from Analogous Glutamate Derivatives

The following tables summarize quantitative data from studies using other glutamate analogs. This information can serve as a starting point for designing dose-response experiments with this compound, with the caveat that potency may differ based on the specific ester group.

Table 1: In Vitro Effects of Glutamate Analogs on Neuronal Viability and Activity

| Compound | Concentration | Cell Type | Duration of Exposure | Effect |

| Glutamate | 100 µM | Primary cortical neurons | 24 hours | Significant neuronal death |

| Glutamate | 250 µM | Primary cortical cultures | 6 hours | 40%-60% neurite degeneration |

| Glutamate | 10-30 µM | Primary cultured neurons | Not specified | Increased spontaneous firing rates |

| Glutamate | 500 µM | Cortical neurons | 10 minutes | Enhancement of protein synthesis |

Table 2: In Vivo Behavioral Effects of a Non-NMDA Receptor Antagonist Glutamate Analog

| Compound | Dose | Animal Model | Behavioral Test | Effect |

| H-Glu(OEt)-OEt.HCl | 360 mg/kg | Rats | Concept Learning Water Maze | Significant increase in latencies to find the platform |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from protocols for similar glutamate analogs.

1. In Vitro Excitotoxicity Assay

This protocol describes how to induce excitotoxicity in primary neuronal cultures using a glutamate analog.

-

Cell Culture:

-

Culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated plates.

-

Maintain cultures in a suitable neurobasal medium supplemented with B-27 and L-glutamine.

-

Allow neurons to mature for 7-10 days in vitro before experimentation.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a sterile, aqueous vehicle (e.g., PBS or culture medium). The solubility should be empirically determined.

-

Perform serial dilutions to achieve the desired final concentrations for the dose-response experiment.

-

-

Treatment:

-

Replace the culture medium with fresh medium containing varying concentrations of this compound.

-

Include a vehicle-only control group.

-

Incubate the cultures for a predetermined duration (e.g., 6, 12, or 24 hours).

-

-

Assessment of Neuronal Viability:

-

Quantify cell death using assays such as the LDH assay (measuring lactate dehydrogenase release into the medium), or live/dead cell staining with calcein-AM and ethidium homodimer-1.

-

Alternatively, use MTT or resazurin-based assays to assess metabolic activity as an indicator of cell viability.

-

2. In Vivo Assessment of Cognitive Function

This protocol outlines a general procedure for evaluating the effects of this compound on learning and memory in rodents using a behavioral paradigm like the Morris water maze.

-

Animal Subjects:

-

Use adult male rats or mice, housed under standard laboratory conditions with ad libitum access to food and water.

-

Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.

-

-

Drug Administration:

-

Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or intracerebroventricular).

-

Administer the compound at a predetermined time before the behavioral testing begins. The timing should be based on pilot pharmacokinetic studies to determine the peak brain concentration.

-

Include a vehicle-injected control group.

-

-

Behavioral Testing (Morris Water Maze):

-

Train the animals to find a hidden platform in a circular pool of opaque water over several days.

-

Record parameters such as escape latency (time to find the platform), path length, and swimming speed using a video tracking system.

-

On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.

-

-

Data Analysis:

-

Analyze the learning curves (escape latency over training days) using a repeated-measures ANOVA.

-

Compare the performance in the probe trial between the treated and control groups using a t-test or one-way ANOVA.

-

3. Electrophysiological Recordings in Brain Slices

This protocol describes how to measure the effects of this compound on synaptic transmission in acute brain slices.

-

Brain Slice Preparation:

-

Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute hippocampal or cortical slices (300-400 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Electrophysiology:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Obtain whole-cell patch-clamp recordings from pyramidal neurons or extracellular field potential recordings in the desired brain region.

-

Place a stimulating electrode to evoke synaptic responses (e.g., excitatory postsynaptic potentials or currents - EPSPs/EPSCs).

-

-

Drug Application:

-

Establish a stable baseline of evoked synaptic responses.

-

Bath-apply this compound at the desired concentration.

-

Record the changes in the amplitude, frequency, and kinetics of the synaptic responses.

-

-

Data Analysis:

-

Measure the parameters of the synaptic responses before, during, and after drug application.

-

Use appropriate statistical tests to determine the significance of any observed changes.

-

Visualizations

Signaling Pathways

The primary mechanism of action of this compound is expected to be through its conversion to L-glutamic acid, which then activates ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors. Over-activation of these receptors, particularly NMDA receptors, leads to an excessive influx of Ca²⁺, which triggers downstream neurotoxic cascades.

Caption: Hypothesized signaling pathway for this compound-induced excitotoxicity.

Experimental Workflows

Caption: Workflow for an in vitro excitotoxicity experiment.

Caption: Workflow for an in vivo behavioral study.

References

The Core Mechanism of H-Glu(OcHex)-OH in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the application and core mechanism of H-Glu(OcHex)-OH, or L-Glutamic acid γ-cyclohexyl ester, a critical building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. This document elucidates its function as a protected amino acid, providing detailed experimental protocols and quantitative data to inform research and development.

Introduction to this compound

This compound is a derivative of the amino acid L-glutamic acid where the side chain (gamma) carboxyl group is protected as a cyclohexyl ester.[] This modification is crucial for its primary application in solid-phase peptide synthesis (SPPS). In its unprotected form, the two carboxylic acid groups of glutamic acid would interfere with the controlled, sequential formation of peptide bonds. The cyclohexyl ester group is a "protecting group," a temporary modification that renders the side-chain carboxyl group chemically inert during the peptide chain elongation process.[2][3]

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White powder |

| Storage | 2-8 °C |

The Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is best understood within the context of the widely used Fmoc-SPPS strategy. In this methodology, the N-terminus of the amino acid is temporarily protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups.[4] The cyclohexyl ester of this compound fits perfectly into this scheme as it is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions at the final stage of synthesis.[5]

The core mechanism involves a cyclical process of deprotection and coupling:

-

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). This exposes a free amino group.

-

Coupling: The next amino acid in the sequence, in this case, Fmoc-Glu(OcHex)-OH, is activated and introduced to the resin. The activated carboxylic acid of Fmoc-Glu(OcHex)-OH reacts with the free amino group on the resin-bound peptide, forming a new peptide bond. The cyclohexyl ester on the side chain remains intact during this process.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the cyclohexyl ester, are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA).[6]

The acid-catalyzed removal of the cyclohexyl ester is mechanistically similar to that of other acid-labile ester protecting groups like the tert-butyl ester. The reaction is initiated by protonation of the ester oxygen, followed by cleavage to form a stable cyclohexyl cation and the free carboxylic acid on the glutamic acid side chain.[7][8]

Quantitative Data on Performance

While specific quantitative data for the coupling efficiency of Fmoc-Glu(OcHex)-OH is not extensively published, its performance is comparable to other commonly used ester-based side-chain protecting groups for glutamic acid in Fmoc-SPPS. The following table summarizes the general performance characteristics based on analogous protecting groups like tert-butyl (OtBu) and benzyl (Bzl) esters.[5][9]

| Parameter | Performance of Analogous Ester Protecting Groups | Rationale for Cyclohexyl Ester (OcHex) |

| Coupling Efficiency | High | The cyclohexyl group is sterically demanding but generally allows for high coupling yields with appropriate activation reagents. |

| Prevention of Side Reactions | Excellent (for OtBu) | The stability of the cyclohexyl ester under basic conditions effectively prevents side reactions such as pyroglutamate and glutarimide formation during Fmoc deprotection. |

| Orthogonality to Fmoc Group | Excellent | The ester linkage is stable to the piperidine solutions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the synthesis. |

| Cleavage Conditions | Strong Acid (e.g., TFA) | The cyclohexyl ester is readily cleaved by strong acids like TFA, which is compatible with standard final cleavage protocols in Fmoc-SPPS. |

| Typical Crude Peptide Purity | High | The robust nature of the protecting group and its clean cleavage contribute to high purity of the crude peptide product. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments involving the use of Fmoc-Glu(OcHex)-OH in manual Fmoc-SPPS.

Synthesis of this compound

A common route to synthesize L-glutamic acid γ-cyclohexyl ester involves the esterification of a suitably protected glutamic acid derivative. For instance, N-protected glutamic acid can be reacted with cyclohexanol in the presence of a coupling agent or under acidic catalysis, followed by the deprotection of the N-terminal protecting group.[10]

Protocol for Fmoc-SPPS: Amino Acid Coupling

This protocol describes the coupling of Fmoc-Glu(OcHex)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group

-

Fmoc-Glu(OcHex)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

In a separate vial, dissolve Fmoc-Glu(OcHex)-OH, the coupling reagent, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol for Final Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the cyclohexyl ester side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

-

Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[9]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a tube of cold diethyl ether.[9]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

Caption: General workflow for incorporating Fmoc-Glu(OcHex)-OH in SPPS.

Caption: Proposed mechanism for the acid-catalyzed deprotection of the cyclohexyl ester.

References

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. eprints.unite.edu.mk [eprints.unite.edu.mk]

H-Glu(OcHex)-OH for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) and its applications in the field of bioconjugation. While direct, extensive literature on this compound in bioconjugation is emerging, this document extrapolates its potential uses based on the well-established roles of glutamic acid derivatives in modifying biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a derivative of L-glutamic acid where the side chain (gamma) carboxylic acid is protected as a cyclohexyl ester.[1] This modification imparts specific chemical properties that can be leveraged in the synthesis of complex biomolecules. The core structure consists of a glutamic acid backbone, providing a versatile scaffold, and a cyclohexyl ester group that influences its reactivity and solubility.

The primary amine and the alpha-carboxyl group of the glutamic acid backbone allow for its incorporation into peptide chains using standard peptide synthesis methodologies. The protected gamma-carboxyl group prevents unwanted side reactions during these synthetic steps. The nature of the cyclohexyl ester protecting group — its stability and conditions for cleavage — is a critical factor in its application.

Core Concepts in Bioconjugation with Glutamic Acid Derivatives

Glutamic acid and its derivatives have become increasingly important in bioconjugation, especially in the design of linkers for ADCs.[2][3] The key advantages of incorporating glutamic acid into linker structures include:

-

Enhanced Hydrophilicity: The free carboxyl group of glutamic acid (once deprotected) can be ionized at physiological pH, increasing the overall hydrophilicity of the bioconjugate. This is particularly crucial when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[4][][6]

-

Improved Stability: Strategic placement of glutamic acid in peptide linkers has been shown to enhance their stability in plasma. A notable example is the glutamic acid-valine-citrulline (EVCit) linker, which exhibits greater resistance to premature cleavage in mouse plasma compared to the conventional valine-citrulline (VCit) linker.[2][7] This improved stability is critical for ensuring that the cytotoxic payload is delivered specifically to the target cells.

-

Versatile Chemical Handle: The side chain carboxyl group of glutamic acid serves as a versatile attachment point for other molecules, including payloads, solubilizing moieties like polyethylene glycol (PEG), or branching units to create multivalent conjugates.[8][9]

The cyclohexyl group in this compound introduces a hydrophobic element. This property could be strategically used to modulate the overall hydrophobicity of a linker, potentially influencing its interaction with cell membranes or specific protein pockets. The stability of the cyclohexyl ester bond under various physiological and chemical conditions will dictate its role as either a permanent part of the linker or a cleavable element.

Data Presentation: Physicochemical Properties and Comparative Stability

Quantitative data for bioconjugation applications of this compound is not extensively available in peer-reviewed literature. However, we can compile relevant data for the parent molecule and make informed comparisons with other glutamic acid-based linkers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H19NO4 | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-5-(cyclohexyloxy)-5-oxopentanoic acid | [1] |

| Synonyms | L-Glutamic acid gamma-cyclohexyl ester | [1] |

Table 2: Comparative Plasma Stability of Glutamic Acid-Containing ADC Linkers

| Linker Type | Model System | Stability Metric | Result | Reference |

| VCit | Mouse Plasma | % Intact ADC after 7 days | ~15% | [10] |

| EVCit | Mouse Plasma | % Intact ADC after 7 days | Significantly higher than VCit | [2] |

| EGCit | Human Neutrophil Elastase | Resistance to Degradation | High | [3][11] |

The data in Table 2 clearly demonstrates the stabilizing effect of incorporating a glutamic acid residue at the P3 position of a peptide linker in an ADC. This provides a strong rationale for exploring glutamic acid derivatives like this compound in the design of next-generation bioconjugates.

Experimental Protocols

While a specific protocol for this compound in bioconjugation is not established in the literature, a general methodology can be proposed based on standard solid-phase peptide synthesis (SPPS) and subsequent conjugation techniques. The following protocol outlines the incorporation of a glutamic acid derivative into a peptide linker, which can then be conjugated to a biomolecule.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Linker

This protocol describes the manual synthesis of a peptide linker containing a glutamic acid residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][13][14]

Materials:

-

Rink Amide resin

-

Fmoc-Glu(OcHex)-OH (or other side-chain protected Fmoc-Glu-OH)

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Logical Workflow for ADC Development with a Glutamic Acid Linker

Caption: Workflow for ADC development using a glutamic acid-based linker.

Signaling Pathway of ADC Action with an Enzymatically Cleavable Linker

Caption: Mechanism of action for an ADC with an enzymatically cleavable linker.

Conclusion

This compound represents a promising, yet underexplored, building block for bioconjugation applications. Based on the established benefits of incorporating glutamic acid derivatives into ADC linkers, it can be inferred that this compound could be a valuable tool for synthesizing novel bioconjugates with tailored properties. The glutamic acid backbone offers a scaffold for enhancing hydrophilicity and stability, while the cyclohexyl ester provides a means to modulate hydrophobicity and control reactivity. Further research is warranted to fully elucidate the specific advantages and optimal applications of this compound in the design and development of next-generation biotherapeutics.

References

- 1. This compound | C11H19NO4 | CID 14283856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]

- 8. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. benchchem.com [benchchem.com]